Anthraquinone-2,6-disulfonic acid disodium salt
Overview
Description
Anthraquinone-2,6-disulfonic acid disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 2 and 6 positions, which are neutralized by sodium ions. This compound is known for its yellow crystalline appearance and high solubility in water .
Mechanism of Action
Target of Action
Anthraquinone-2,6-disulfonic acid disodium salt, also known as Disodium anthraquinone-2,6-disulfonate, is primarily used as a desulfurization agent in the production of synthetic ammonia . It is also used as an intermediate in dye production .
Mode of Action
The compound acts as a strong oxidizing agent . It can oxidize aromatic amines, phenols, and unsaturated compounds
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is stable and incompatible with strong oxidizing agents . It should be stored in a cool, ventilated, and dry place, and protected from moisture, water, sunlight, and heat . It is packed in iron drums lined with plastic bags, each drum weighing 60kg .
Biochemical Analysis
Biochemical Properties
Anthraquinone-2,6-disulfonic acid disodium salt plays a significant role in biochemical reactions, particularly as an electron mediator. It interacts with various enzymes and proteins, facilitating electron transfer processes. For instance, in microbial fuel cells, this compound acts as an electron shuttle between the microbial cells and the electrode, enhancing the efficiency of electricity generation . It also interacts with redox-active enzymes, such as dehydrogenases, by accepting electrons from these enzymes and transferring them to other molecules or electrodes . This interaction is crucial for maintaining the redox balance within the cells and optimizing metabolic processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound enhances the efficiency of electron transfer, thereby improving the overall metabolic activity and energy production . Additionally, this compound can affect the expression of genes involved in redox reactions and energy metabolism, leading to changes in cellular behavior and function . These effects are particularly evident in microbial fuel cells, where the compound boosts the production of metabolic end-products and electrical current.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective electron mediator. It binds to redox-active sites on enzymes and proteins, facilitating the transfer of electrons between these biomolecules . This binding interaction is essential for the compound’s role in enhancing electron transfer processes in microbial fuel cells and other biochemical systems. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions . These molecular interactions contribute to the compound’s overall impact on cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its redox activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness as an electron mediator . Long-term studies in microbial fuel cells have demonstrated that the compound can sustain enhanced current production and metabolic activity over several weeks, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and energy production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . It is essential to determine the optimal dosage to maximize the compound’s positive impact while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, facilitating the transfer of electrons and maintaining the redox balance within cells . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, such as nicotinamide adenine dinucleotide (NADH) and adenosine triphosphate (ATP) . By modulating these metabolic pathways, this compound plays a crucial role in optimizing cellular energy production and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which determine its ability to cross cellular membranes and reach target sites . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and industrial applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to these locations . For example, this compound may be localized to the mitochondria, where it can participate in redox reactions and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthraquinone-2,6-disulfonic acid disodium salt is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, which introduces sulfonic acid groups at the 2 and 6 positions. The resulting sulfonated product is then neutralized with sodium carbonate to form the disodium salt .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route. Anthraquinone is sulfonated using fuming sulfuric acid, and the sulfonated mixture is subsequently neutralized with calcium carbonate and water. The calcium salt is then converted to the sodium salt using sodium carbonate. The final product is obtained by concentrating and drying the solution .
Chemical Reactions Analysis
Types of Reactions
Anthraquinone-2,6-disulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, particularly in the oxidation of aromatic amines and phenols.
Reduction: The compound can be reduced to form anthrahydroquinone derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced products include anthrahydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
Anthraquinone-2,6-disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a redox catalyst in various organic synthesis reactions.
Biology: The compound is employed in studies involving electron transfer processes and as a probe for studying redox reactions in biological systems.
Industry: The compound is used as a desulfurization agent in the production of synthetic ammonia and as an intermediate in dye manufacturing
Comparison with Similar Compounds
Similar Compounds
Anthraquinone-2-sulfonic acid monosodium salt: Similar in structure but contains only one sulfonic acid group.
Anthraquinone-2,7-disulfonic acid disodium salt: Similar but with sulfonic acid groups at the 2 and 7 positions.
Anthraquinone-1,5-disulfonic acid disodium salt: Another derivative with sulfonic acid groups at different positions
Uniqueness
Anthraquinone-2,6-disulfonic acid disodium salt is unique due to its specific positioning of sulfonic acid groups, which influences its solubility, reactivity, and redox properties. This makes it particularly effective as a redox catalyst and in desulfurization processes .
Properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,6-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVWEHDVFYKHL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061216 | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Sodium anthraquinone-2,6-disulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20249 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
853-68-9 | |
Record name | Sodium anthraquinone-2,6-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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